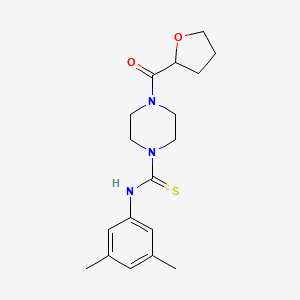![molecular formula C20H24N2OS B4061136 2-[4-(3-phenyl-2-propyn-1-yl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B4061136.png)
2-[4-(3-phenyl-2-propyn-1-yl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol
Vue d'ensemble
Description
2-[4-(3-phenyl-2-propyn-1-yl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol, also known as Tipepidine, is a compound that has been widely studied for its potential therapeutic applications. Tipepidine is a piperazine derivative that exhibits analgesic, anxiolytic, and anti-inflammatory effects.
Mécanisme D'action
The exact mechanism of action of 2-[4-(3-phenyl-2-propyn-1-yl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol is not fully understood. However, it has been shown to bind to the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling, protein synthesis, and cell survival. 2-[4-(3-phenyl-2-propyn-1-yl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol has also been shown to modulate the activity of various neurotransmitters such as dopamine, serotonin, and glutamate.
Biochemical and Physiological Effects:
2-[4-(3-phenyl-2-propyn-1-yl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol has been shown to exhibit analgesic, anxiolytic, and anti-inflammatory effects. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. 2-[4-(3-phenyl-2-propyn-1-yl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol has been shown to modulate the activity of various neurotransmitters such as dopamine, serotonin, and glutamate.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-[4-(3-phenyl-2-propyn-1-yl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol is its broad range of therapeutic applications. It has been shown to exhibit analgesic, anxiolytic, and anti-inflammatory effects. 2-[4-(3-phenyl-2-propyn-1-yl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia. However, one of the limitations of 2-[4-(3-phenyl-2-propyn-1-yl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol is its limited bioavailability. 2-[4-(3-phenyl-2-propyn-1-yl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol has a low oral bioavailability, which makes it difficult to administer in clinical settings.
Orientations Futures
There are several potential future directions for 2-[4-(3-phenyl-2-propyn-1-yl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol research. One potential direction is to explore its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another potential direction is to investigate its potential use in the treatment of psychiatric disorders such as schizophrenia. Additionally, future research could focus on improving the bioavailability of 2-[4-(3-phenyl-2-propyn-1-yl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol to make it more effective in clinical settings.
Conclusion:
In conclusion, 2-[4-(3-phenyl-2-propyn-1-yl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol is a compound that has been widely studied for its potential therapeutic applications. It exhibits analgesic, anxiolytic, and anti-inflammatory effects and has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. While 2-[4-(3-phenyl-2-propyn-1-yl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol has several advantages, such as its broad range of therapeutic applications, it also has limitations such as its limited bioavailability. Future research could focus on exploring its potential use in the treatment of neurodegenerative diseases and psychiatric disorders, as well as improving its bioavailability for clinical use.
Applications De Recherche Scientifique
2-[4-(3-phenyl-2-propyn-1-yl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol has been widely studied for its potential therapeutic applications. It has been shown to exhibit analgesic, anxiolytic, and anti-inflammatory effects. 2-[4-(3-phenyl-2-propyn-1-yl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propriétés
IUPAC Name |
2-[4-(3-phenylprop-2-ynyl)-1-(thiophen-3-ylmethyl)piperazin-2-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2OS/c23-13-8-20-16-21(10-4-7-18-5-2-1-3-6-18)11-12-22(20)15-19-9-14-24-17-19/h1-3,5-6,9,14,17,20,23H,8,10-13,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKMBAMOMVSZHRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1CC#CC2=CC=CC=C2)CCO)CC3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-({[(5,6-di-2-furyl-1,2,4-triazin-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4061058.png)
![N,N-bis(2-cyanoethyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4061059.png)
![5-cyano-N-(2-methoxyphenyl)-2-methyl-6-({2-[(3-methylphenyl)amino]-2-oxoethyl}thio)-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4061063.png)
amino]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B4061070.png)
![1-({[4-allyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B4061072.png)
![1-(2-{[1-(1,3-benzothiazol-2-yl)hydrazino]carbonyl}-4,4,4-trifluoro-1-methyl-3-oxo-1-buten-1-yl)-4-piperidinecarboxamide](/img/structure/B4061076.png)
![methyl 4-{[(phenylsulfonyl)acetyl]amino}benzoate](/img/structure/B4061080.png)
![N-(4-fluorophenyl)-2-{[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4061086.png)
![6-(2-chlorophenyl)-N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B4061096.png)
methyl]-N,2-diphenylacetamide](/img/structure/B4061100.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(1-phenylethyl)butanamide](/img/structure/B4061143.png)
![3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(4-ethoxyphenyl)benzamide](/img/structure/B4061148.png)

![2-{[4-ethyl-5-({[(4-methoxyphenyl)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-nitrophenyl)acetamide](/img/structure/B4061158.png)